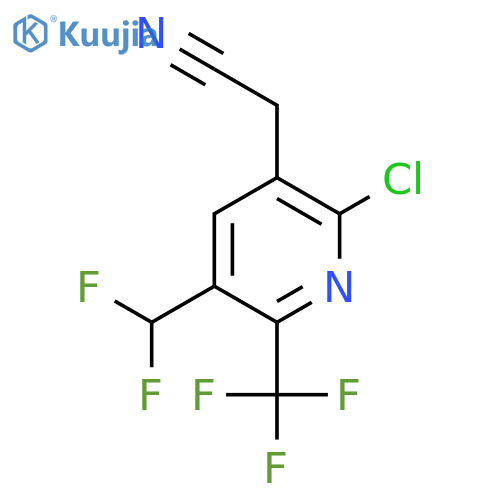Cas no 1805184-54-6 (2-Chloro-5-(difluoromethyl)-6-(trifluoromethyl)pyridine-3-acetonitrile)

1805184-54-6 structure
商品名:2-Chloro-5-(difluoromethyl)-6-(trifluoromethyl)pyridine-3-acetonitrile
CAS番号:1805184-54-6
MF:C9H4ClF5N2
メガワット:270.586478233337
CID:4874437
2-Chloro-5-(difluoromethyl)-6-(trifluoromethyl)pyridine-3-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-5-(difluoromethyl)-6-(trifluoromethyl)pyridine-3-acetonitrile
-
- インチ: 1S/C9H4ClF5N2/c10-7-4(1-2-16)3-5(8(11)12)6(17-7)9(13,14)15/h3,8H,1H2
- InChIKey: JRGWKUILZPWYMN-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(CC#N)C=C(C(F)F)C(C(F)(F)F)=N1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 310
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 36.7
2-Chloro-5-(difluoromethyl)-6-(trifluoromethyl)pyridine-3-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029044276-1g |
2-Chloro-5-(difluoromethyl)-6-(trifluoromethyl)pyridine-3-acetonitrile |
1805184-54-6 | 97% | 1g |
$1,534.70 | 2022-04-01 |
2-Chloro-5-(difluoromethyl)-6-(trifluoromethyl)pyridine-3-acetonitrile 関連文献
-
Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
1805184-54-6 (2-Chloro-5-(difluoromethyl)-6-(trifluoromethyl)pyridine-3-acetonitrile) 関連製品
- 1622100-48-4(7-methoxy-8-methylquinoline)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 81216-14-0(7-bromohept-1-yne)
- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
